molecular formula C10H13NO2 B13252163 (1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione

(1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione

Cat. No.: B13252163
M. Wt: 179.22 g/mol
InChI Key: YMIOJLOCXYONKE-ZREGGIPKSA-N
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Description

(1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: This step involves the cyclization of a suitable precursor to form the tricyclic core structure.

    Introduction of Functional Groups: Functional groups such as the methyl and azatricyclo groups are introduced through various organic reactions, including alkylation and amination.

    Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(1S,2S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C10H13NO2/c1-10-6-3-2-5(4-6)7(10)8(12)11-9(10)13/h5-7H,2-4H2,1H3,(H,11,12,13)/t5-,6+,7?,10+/m1/s1

InChI Key

YMIOJLOCXYONKE-ZREGGIPKSA-N

Isomeric SMILES

C[C@]12[C@H]3CC[C@H](C3)C1C(=O)NC2=O

Canonical SMILES

CC12C3CCC(C3)C1C(=O)NC2=O

Origin of Product

United States

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